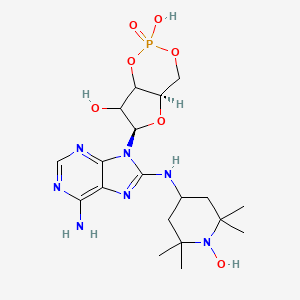

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is a biochemical compound used primarily in proteomics research. It is a derivative of adenosine cyclic monophosphate, modified with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) group. This compound is known for its unique properties and applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate involves multiple steps, starting with the modification of adenosine. The TEMPO group is introduced through a series of chemical reactions, including nucleophilic substitution and oxidation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate undergoes various chemical reactions, including:

Oxidation: The TEMPO group can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the TEMPO group, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a probe in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

Biology: Employed in studies of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate involves its interaction with specific molecular targets and pathways. The TEMPO group acts as a stable free radical, enabling the compound to participate in redox reactions. This property is particularly useful in studying oxidative stress and related cellular processes. The compound also mimics the action of cyclic adenosine monophosphate, influencing various signaling pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-(6-Aminohexyl)aminoadenosine 3’,5’-cyclic monophosphate: Another derivative of cyclic adenosine monophosphate with a different substituent group.

N6-Methyl-2-deoxyadenosine: A methylated derivative of adenosine with distinct properties and applications.

Adenosine-2’,3’-cyclic Monophosphate Sodium Salt: A cyclic monophosphate derivative with different functional groups

Uniqueness

8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is unique due to the presence of the TEMPO group, which imparts distinct redox properties and enhances its stability. This makes it particularly valuable in studies involving oxidative stress and redox biology. Additionally, its ability to mimic cyclic adenosine monophosphate allows it to modulate various cellular signaling pathways, making it a versatile tool in scientific research .

Activité Biologique

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate (8-TEMPO-cAMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered attention in biochemical and pharmacological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by data tables and relevant case studies.

Overview of 8-TEMPO-cAMP

8-TEMPO-cAMP is characterized by the introduction of a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) group at the 8-position of the adenosine structure. This modification not only enhances its stability but also imparts distinct redox properties, making it a valuable tool for studying oxidative stress and cellular signaling pathways.

Biochemical Pathways

The biological activity of 8-TEMPO-cAMP primarily revolves around its ability to mimic cAMP, a crucial second messenger involved in various cellular processes. Key pathways influenced by 8-TEMPO-cAMP include:

- Gene Expression : It activates cAMP-dependent protein kinases (PKA), which in turn regulate gene transcription.

- Ion Channels : Modulates hyperpolarization-activated cyclic nucleotide-gated channels (HCN2), affecting neuronal excitability.

- Metabolism : Influences adenylate cyclase activity, altering intracellular cAMP levels and downstream signaling cascades.

Cellular Effects

While specific cellular effects of 8-TEMPO-cAMP are not extensively documented, as a cAMP analog, it is expected to influence:

- Cell Signaling : Activation of PKA leads to phosphorylation of target proteins, impacting various signaling pathways.

- Cell Proliferation and Differentiation : Potential modulation of cell growth and differentiation processes through altered gene expression profiles.

Table 1: Summary of Biological Activities

Case Study: Impact on Immune Responses

Research has indicated that 8-TEMPO-cAMP may play a role in modulating immune responses. In a study examining its effects on macrophages, it was found to enhance the production of pro-inflammatory cytokines. This suggests potential applications in therapeutic settings, particularly in conditions requiring immune modulation.

Comparison with Similar Compounds

The unique structure of 8-TEMPO-cAMP distinguishes it from other cAMP analogs. Below is a comparison with similar compounds:

Table 2: Comparison with Other cAMP Analogues

| Compound | Structural Modifications | Unique Properties |

|---|---|---|

| 8-TEMPO-aminoadenosine cAMP | TEMPO group at position 8 | Enhanced stability and redox properties |

| 8-Aminoadenosine cAMP | Amino group at position 8 | Reduces ATP levels; inhibits mRNA synthesis |

| N6-Methyl-2-deoxyadenosine cAMP | Methylation at N6 position | Distinct pharmacological profiles |

Propriétés

IUPAC Name |

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBKLATJLPRPA-VHBSBENZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N7O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.